![molecular formula C17H10BrNO3 B1398818 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione CAS No. 912462-64-7](/img/structure/B1398818.png)
2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione
Overview
Description
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran-containing polymers like poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) have been synthesized and characterized . A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation .
Molecular Structure Analysis
Benzofuran and its derivatives are suitable structures, existing widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications . They are the basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Chemical Reactions Analysis
Benzofuran rings have been constructed by unique methods like free radical cyclization cascade and proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .
Physical And Chemical Properties Analysis
Benzofuran-containing polymer poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) with different contents of organoclay were prepared and characterized. The thermal decomposition temperature of these nanocomposites is higher than that of pure poly(BOEMA) .
Scientific Research Applications
Optical Properties and Nanocomposites
The compound has been used in the creation of novel nanocomposites of benzofuran-containing polymer poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) with different contents of organoclay . These nanocomposites were characterized with FTIR, XRD, and SEM techniques . The optical characterization was tested with a UV–VIS spectrophotometer .
Anti-Tumor Activity
Benzofuran compounds, including 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione, have shown strong biological activities such as anti-tumor . This makes them potential natural drug lead compounds .
Antibacterial Activity
Benzofuran compounds have also demonstrated antibacterial activities . This suggests potential applications in the development of new antibiotics .
Anti-Oxidative Activity
These compounds have shown anti-oxidative activities , which could be beneficial in the treatment of diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Synthesis of 1,3,4-Oxadiazoles
A series of 2-(5-bromobenzofuran-2-yl)-5-substitutedphenyl-1,3,4-oxadiazoles were synthesized using 5-bromobenzofuran-2-carbohydrazide . These compounds were characterized by analytical techniques .
Mechanism of Action
Mode of Action
The mode of action involves the compound binding to its target(s). Given its benzofuran and isoindole moieties, we can speculate on potential interactions:
- Benzofuran Ring : Benzofuran derivatives often exhibit diverse biological activities due to their unique structural features. They can interact with enzymes, receptors, or other cellular components .
- Isoindole Ring : Isoindole compounds are known for their pharmacological properties. They may modulate enzymatic activity, signal transduction pathways, or gene expression .
Action Environment
Environmental factors play a crucial role:
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properties
IUPAC Name |
2-[(5-bromo-1-benzofuran-2-yl)methyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrNO3/c18-11-5-6-15-10(7-11)8-12(22-15)9-19-16(20)13-3-1-2-4-14(13)17(19)21/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVHLQYCINZALL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(O3)C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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